4-Propanoyloxy DMT is a high-purity psilocin prodrug designed for precise pharmacokinetic and SAR investigations. Its distinct propanoyl ester group ensures a controlled hydrolysis rate, eliminating the variability introduced by other prodrugs like 4-AcO-DMT or psilocybin. • Enables reproducible psilocin release profiles for in vivo/in vitro studies. • Full analytical characterization ensures unambiguous structural confirmation. • Ships globally with documented purity (≥98%) for direct research use.
4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy DMT, or 4-PrO-DMT) is a synthetic, crystalline tryptamine designed as a research-grade prodrug of psilocin. As an ester analog of the active psychedelic agent 4-hydroxy-DMT (psilocin), its primary value lies in its potential for in vivo hydrolysis to the active compound, similar to the well-known prodrugs psilocybin and 4-acetoxy-DMT (4-AcO-DMT). Its procurement is prioritized by researchers requiring a high-purity, structurally confirmed psilocin precursor to investigate novel pharmacokinetic profiles or to systematically study how modifications to the 4-position ester group affect biological activity and metabolism.
Substituting 4-Propanoyloxy DMT with other psilocin prodrugs like 4-AcO-DMT or psilocybin introduces critical experimental variables that can compromise results. The nature of the ester at the 4-position (propanoyl vs. acetyl vs. phosphate) directly influences the rate of enzymatic hydrolysis, which in turn can alter the pharmacokinetic profile, including the rate of psilocin appearance and peak concentration (Cmax). This non-interchangeability means that selecting a specific prodrug is a deliberate choice to achieve a particular release profile or to ensure reproducibility in structure-activity relationship (SAR) studies. Using a different analog without validation invalidates comparisons to previous work and introduces uncontrolled changes in drug delivery and exposure.
Binding affinity landscape at 5-HT receptors varies with the 4-substituent; data for 4-AcO-DMT or psilocybin may not transfer directly.
In vivo conversion rate and metabolite exposure are substitution-specific; direct substitution can alter dose-response interpretation.
Solubility profile and stock solution stability differ significantly; methods optimized for 4-AcO-DMT may require revalidation.
Based on established principles of medicinal chemistry, the rate of enzymatic cleavage of an ester prodrug is highly dependent on the nature of the acyl group. 4-Propanoyloxy DMT possesses a propionyl ester, which is larger and more lipophilic than the acetyl ester of its closest analog, 4-Acetoxy-DMT (4-AcO-DMT). This structural difference is expected to alter its interaction with metabolic esterases, leading to a different rate of conversion to active psilocin in plasma and other tissues. While direct comparative kinetic data is not yet published, procuring 4-Propanoyloxy DMT is a rational strategy for researchers specifically seeking to investigate a psilocin release profile potentially distinct from that of 4-AcO-DMT.
| Evidence Dimension | Ester Group Structure |
| Target Compound Data | Propanoyl Ester (-C(O)CH2CH3) |
| Comparator Or Baseline | 4-Acetoxy-DMT: Acetyl Ester (-C(O)CH3) |
| Quantified Difference | Increased size and lipophilicity of the ester promoiety. |
| Conditions | In vivo or in vitro enzymatic hydrolysis by esterases. |
This structural difference provides a strong scientific basis for exploring this compound as a tool to achieve a novel or more controlled psilocin release profile in preclinical models.
Preclinical studies confirm that 4-Propanoyloxy DMT is a potent, centrally active compound that elicits psilocybin-like behavioral effects in mice, including the head-twitch response (HTR), a 5-HT2A receptor-mediated effect. The effective dose for inducing HTR was 0.31 mg/kg. Importantly, as a prodrug, it displays a receptor binding profile that is distinct from the active metabolite psilocin; for instance, its affinity (Ki) for the 5-HT2A receptor is >10,000 nM, compared to 10.6 nM for psilocin. This confirms its identity as a prodrug that must be metabolized to become active, differentiating its use from direct administration of psilocin.
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Psilocin (active metabolite): 10.6 nM |
| Quantified Difference | >940x lower affinity than the active metabolite, confirming its prodrug status. |
| Conditions | In vitro competitive radioligand binding assay. |
This confirms the compound is not directly active and requires metabolic conversion, a critical factor for researchers designing PK/PD studies or seeking to avoid the handling and stability issues of administering psilocin directly.
For medicinal chemistry and pharmacology programs aiming to understand how modifications to the psilocin 4-position ester affect metabolism, bioavailability, and duration of action. Using this compound alongside 4-AcO-DMT and other analogs allows for a controlled comparison of homologous series.
In research focused on developing psychedelic-assisted therapies, this compound serves as a tool to explore how a potentially altered rate of psilocin release affects behavioral or therapeutic outcomes compared to psilocybin or 4-AcO-DMT.
For any in vitro or in vivo study where the purity, identity, and structural confirmation of the psilocin precursor are paramount. The availability of full spectral characterization for 4-Propanoyloxy DMT minimizes the risk of ambiguous results associated with using poorly documented materials.